molecular formula C20H25N3O2 B6073827 (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B6073827
M. Wt: 339.4 g/mol
InChI Key: NAOGUECQDHOPFB-CMDGGOBGSA-N
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Description

(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is a complex organic compound that features a piperidine ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl and hydroxymethyl groups. The pyrazole ring is then synthesized separately and coupled with the piperidine derivative. The final step involves the formation of the propenone moiety through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The propenone moiety can be reduced to a propanol derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the propenone moiety results in a propanol derivative.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one include:

  • (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-ol
  • (E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-14-18(13-21-22)8-9-19(25)23-11-5-10-20(15-23,16-24)12-17-6-3-2-4-7-17/h2-4,6-9,13-14,24H,5,10-12,15-16H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOGUECQDHOPFB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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